molecular formula C5H6ClN3 B183972 2-Chloropyridine-3,4-diamine CAS No. 39217-08-8

2-Chloropyridine-3,4-diamine

Cat. No. B183972
CAS RN: 39217-08-8
M. Wt: 143.57 g/mol
InChI Key: PWOIYBVEDIFBEO-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-diamine, also known as 3,4-Diamino-2-chloropyridine, is a chemical compound with the empirical formula C5H6ClN3 . It has a molecular weight of 143.57 g/mol . It is typically in solid form and has a melting point between 158-163 °C .


Molecular Structure Analysis

The molecular structure of 2-Chloropyridine-3,4-diamine can be represented by the SMILES string Nc1ccnc(Cl)c1N . This indicates that the compound contains a pyridine ring with chlorine and amine groups attached.


Physical And Chemical Properties Analysis

As mentioned earlier, 2-Chloropyridine-3,4-diamine is a solid compound with a melting point between 158-163 °C . It has a molecular weight of 143.57 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloropyridine-3,4-diamine is involved in the synthesis of various heterocyclic compounds. For instance, it reacts with hetarenecarboxylic acids to yield 2-hetarylimidazo[4,5-c]pyridin-4-ones, which are further converted into other derivatives through nitration and subsequent reactions (Smolyar et al., 2007). Additionally, 2-Chloropyridine-3,4-diamine undergoes cyclization during nitration processes to form 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives (Smolyar & Vasilechko, 2010).

Development of High-Performance Materials

This compound is utilized in creating high glass transition and thermally stable materials. For example, it contributes to the synthesis of novel polyimides with significant thermal stability and mechanical properties. These polyimides exhibit excellent solubility and are used in self-standing films with high thermal stability (Wang et al., 2008).

Applications in Polymer Science

2-Chloropyridine-3,4-diamine is integral in synthesizing aromatic polyamides and polyimides. These materials demonstrate high glass transition temperatures and thermal stability, making them suitable for various industrial applications (Yang & Lin, 1995).

Investigation of Chemical Properties

Research involving 2-Chloropyridine-3,4-diamine extends to understanding the absolute enthalpies of formation of various pyridines, providing valuable insights into their chemical properties (Rau & Wenthold, 2011).

Difunctionalization Processes

It plays a role in regioselective difunctionalization processes. For example, lithiation and treatment with Grignard reagents lead to 2,3,4-trisubstituted pyridines, highlighting its versatility in organic synthesis (Heinz et al., 2021).

Halogen/Halogen Displacement

2-Chloropyridine-3,4-diamine undergoes halogen/halogen displacement reactions, contributing to the development of different pyridine derivatives. This process is significant in synthetic chemistry, providing a method for altering molecular structures (Schlosser & Cottet, 2002).

Development of Fluorescent Chemosensors

This compound is used in synthesizing fluorescent chemosensors, exhibiting properties like high thermal stability and responsiveness to protonation, making them potential candidates for sensing applications (Wang et al., 2008).

Metal-Catalyzed Diamination Reactions

2-Chloropyridine-3,4-diamine is also significant in metal-catalyzed diamination reactions, which are crucial in synthesizing biologically active compounds and pharmaceutical agents (Cardona & Goti, 2009).

Safety And Hazards

The safety data sheet for a related compound, 2-Chloropyridine, indicates that it is combustible and harmful if swallowed . It can cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling 2-Chloropyridine-3,4-diamine.

properties

IUPAC Name

2-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOIYBVEDIFBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301412
Record name 2-chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine-3,4-diamine

CAS RN

39217-08-8
Record name 39217-08-8
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Record name 2-chloropyridine-3,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridine-3,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NN Smolyar, AB Vasilechko - Russian journal of organic chemistry, 2010 - Springer
The nitration of pyridine-3,4-diamine, its N,N′-diacetyl derivative, and N 4 -alkylpyridine-3,4-diamines with excess nitric acid in concentrated sulfuric acid at 60C was accompanied by …
Number of citations: 2 link.springer.com
NN Smolyar, DA Lomov, YM Yutilov - Russian Journal of Organic …, 2007 - Springer
2-Chloropyridine-3,4-diamine reacted with hetarenecarboxylic acids (pyridine-2-, pyridine-3-, and pyridine-4-carboxylic acids and 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) in …
Number of citations: 2 link.springer.com
E Yoo, BM Crall, R Balakrishna, SS Malladi… - Organic & …, 2013 - pubs.rsc.org
Engagement of TLR7 in plasmacytoid dendritic cells leads to the induction of IFN-α/β which plays essential functions in the control of adaptive immunity. We had previously examined …
Number of citations: 50 pubs.rsc.org
DA Lomov, SN Lyashchuk, MG Abramyants - Russian Journal of Organic …, 2016 - Springer
Computer simulation at the PM7 level of theory of the structures of imidazo[4,5-c]pyridine derivatives (deaza analogs of purines) and their complexes with Aurora kinase A (AURKA) …
Number of citations: 4 link.springer.com
S Jaswal, GD Gupta, SK Verma - Journal of Molecular Structure, 2023 - Elsevier
The Aurora kinase (AURK) belongs to a family of enzymes that are extremely identical to the serine or threonine kinases (STK) enzyme family that displays a critical part in cell division …
Number of citations: 2 www.sciencedirect.com
GE Magoulas - Compounds, 2023 - mdpi.com
During the last three decades, secondary metabolites of marine origin have emerged as a significant source of bioactive compounds. Among the marine organisms explored, sponges …
Number of citations: 3 www.mdpi.com
SM Choi, YJ An, ER Choi, YE Nam, EW Seo… - Journal of Molecular …, 2023 - Elsevier
3-Deazaneplanosin A (DZNep, 2) analogs showed a broad spectrum of biological activity against some cancers and DNA/RNA viruses as a promising inhibitor of the S-adenosyl-L-…
Number of citations: 2 www.sciencedirect.com
C Tolle, M Fresia, T Lindel - Organic Letters, 2022 - ACS Publications
The marine natural product ageladine A was synthesized by exploiting novel aza-BODIPY-type boron complexes that allowed the regioselective dibromination of the pyrrole unit, as …
Number of citations: 3 pubs.acs.org
S Kumari, AV Carmona, AK Tiwari… - Journal of medicinal …, 2020 - ACS Publications
The amide functional group plays a key role in the composition of biomolecules, including many clinically approved drugs. Bioisosterism is widely employed in the rational modification …
Number of citations: 245 pubs.acs.org
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org

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